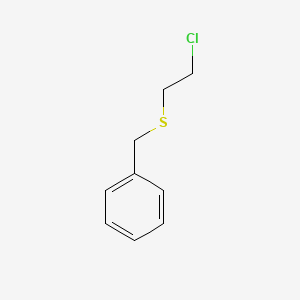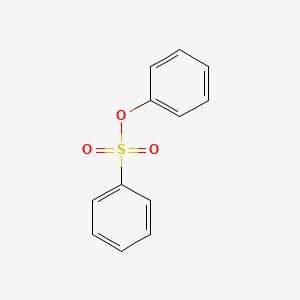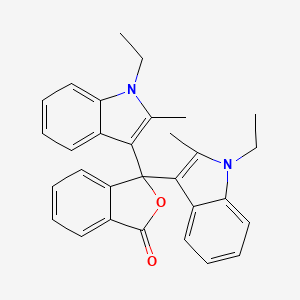
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by its complex structure, which includes indole and benzofuran moieties. This compound is primarily used as a dye and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one typically involves the condensation of 1-ethyl-2-methylindole with phthalic anhydride under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the indole rings.
Applications De Recherche Scientifique
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one has several scientific research applications, including:
Chemistry: Used as a dye in various chemical assays and analytical techniques.
Biology: Employed in staining biological samples for microscopic analysis.
Industry: Utilized in the production of colorants and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound’s indole moieties can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-bis(1-methyl-2-ethylindol-3-yl)-2-benzofuran-1-one: Similar structure but with different alkyl substituents on the indole rings.
3,3-bis(1-ethyl-2-methylindol-3-yl)phthalide: Similar structure but with a phthalide moiety instead of a benzofuran ring.
Uniqueness
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one is unique due to its specific combination of indole and benzofuran moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research and industry make it a valuable compound.
Propriétés
Numéro CAS |
22091-92-5 |
|---|---|
Formule moléculaire |
C30H28N2O2 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one |
InChI |
InChI=1S/C30H28N2O2/c1-5-31-19(3)27(22-14-8-11-17-25(22)31)30(24-16-10-7-13-21(24)29(33)34-30)28-20(4)32(6-2)26-18-12-9-15-23(26)28/h7-18H,5-6H2,1-4H3 |
Clé InChI |
CONFUNYOPVYVDC-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CC)C)C |
SMILES canonique |
CCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CC)C)C |
| 22091-92-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B1606094.png)
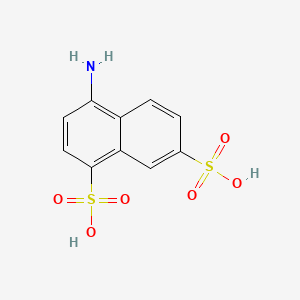
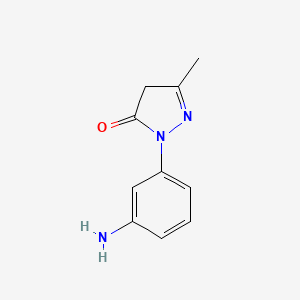
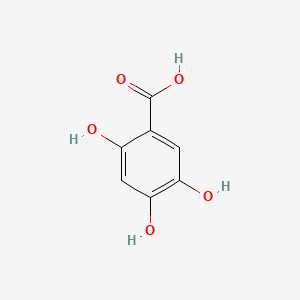
![4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine](/img/structure/B1606102.png)
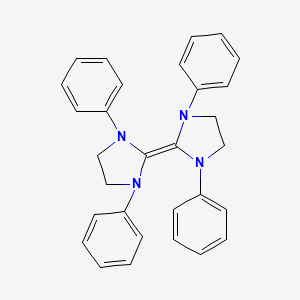
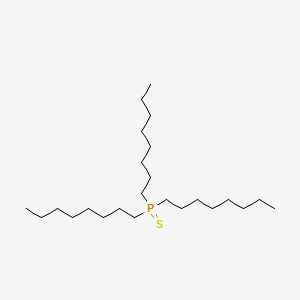

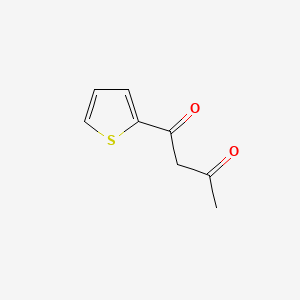
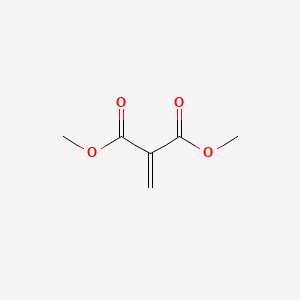
![1,6-Dioxaspiro[4.4]nonane-2,7-dione](/img/structure/B1606111.png)
